methyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex benzothiazole derivatives involves interactions between different chemical compounds under varied conditions, aiming to explore the chemical behavior and potential applications of these compounds. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives showcases the versatility of benzothiazoles in creating new chemical entities with potential applications in material science and pharmaceuticals (Mohamed, 2014); (Mohamed, 2021).
Biological Activities
Research has also focused on the biological activities of benzothiazole derivatives, highlighting their potential in medical and pharmaceutical applications. The synthesis of 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo [2,3-c]-1,2,4-triazepine and its derivatives has been studied, with some compounds exhibiting promising analgesic and CNS depressant activities, suggesting potential therapeutic applications (Kuberkar & Baheti, 2003). Additionally, the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes have been investigated, showing good activity against human epidemic-causing bacterial strains, which could lead to new treatments for infections (Mishra et al., 2019).
Advanced Applications
Innovative applications of benzothiazole derivatives in creating new materials with specific properties are also explored. The study of oxidative routes to the heterocyclic cores of benzothiazole natural products demonstrates the potential of these compounds in synthesizing novel materials with applications in various fields, including organic electronics and photonics (Blunt et al., 2015).
Mechanism of Action
“Methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate” is a benzothiazole derivative. Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
The compound also contains a sulfamoyl group, which is often found in diuretics and carbonic anhydrase inhibitors. Sulfamoyl groups can bind to proteins and enzymes in the body, potentially altering their function .
Properties
IUPAC Name |
methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-5-24(6-2)32(28,29)17-11-8-15(9-12-17)20(26)23-22-25(7-3)18-13-10-16(21(27)30-4)14-19(18)31-22/h8-14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWXXDKWMHMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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